4-Bromo-3,5-dinitrobenzoic acid
Overview
Description
4-Bromo-3,5-dinitrobenzoic acid is a benzoic acid derivative . It has a linear formula of C7H3BrN2O6 and a molecular weight of 291.016 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C7H3BrN2O6 . The structure and various molecular parameters of a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, have been determined at the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
An energetic Copper (II) complex based on 3,5 dinitrobenzoic acid (DNBA) was synthesized from copper nitrate, DNBA, and 2,2’ bipyridine . The decomposition, kinetics, and reaction mechanism for the decomposition reaction were studied using thermogravimetry and differential scanning calorimetry analyses .Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.016 . A similar compound, 3,5-dinitrobenzoic acid, is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic than benzoic acid and 3-nitrobenzoic acid .Scientific Research Applications
Antifungal Activity
4-Bromo-3,5-dinitrobenzoic acid and its derivatives exhibit considerable antifungal activity. They are particularly effective in spore germination tests against various fungi and act as protectant fungicides against wheat rust and chocolate spot on broad beans. The esters of this compound have been found to be more active than some traditional fungicides like oxycarboxin and captan (Lehtonen, Summers, & Carter, 1972).
Catalysis in Organic Synthesis
In organic chemistry, this compound plays a role in catalysis. It has been used in Bronsted acid catalyzed alkylation reactions of aldehydes, promoting reactions between aldehydes and diarylmethanols to yield alkylation products with moderate to high efficiency (Zhu, Wang, & Guo, 2012).
Supramolecular Chemistry
This compound has been studied in the field of supramolecular chemistry. It forms molecular complexes and cocrystals with other compounds, demonstrating interesting properties like iodo-nitro interactions and layered structures, which are significant for the development of new materials (Ranganathan & Pedireddi, 1998; Pedireddi, Ranganathan, & Chatterjee, 1998).
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical products. It has been used in the preparation of pyrimidine medicaments, showcasing its relevance in drug development (Xu Dong-fang, 2000).
Crystal Engineering
The compound is also significant in crystal engineering, forming molecular tapes and structures through hydrogen and halogen bonds. These properties are crucial for designing new crystalline materials with specific properties (Saha, Nangia, & Jaskólski, 2005).
Safety and Hazards
The safety data sheet for 4-Bromo-3,5-dinitrobenzoic acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
4-Bromo-3,5-dinitrobenzoic acid is a potent anticancer agent that inhibits cancer cell growth . It is used to treat colon cancer, ovarian cancer, and prostate cancer . The primary targets of this compound are cancer cells, particularly those involved in these types of cancers .
Mode of Action
It is known that it enters the cell through passive diffusion . Once inside the cell, it interacts with its targets, leading to inhibition of cancer cell growth .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of cancer cells, leading to their inhibition .
Pharmacokinetics
It is known that the compound is a prodrug that enters the cell through passive diffusion . This suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell growth . This leads to a decrease in the proliferation of cancer cells, thereby helping to control the progression of the disease .
Biochemical Analysis
Biochemical Properties
4-Bromo-3,5-dinitrobenzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It acts as a prodrug that enters cells through passive diffusion and reacts with intracellular nucleophiles to generate reactive oxygen species . This interaction leads to the inhibition of cancer cell growth by inducing oxidative stress within the cells. The compound’s ability to generate reactive oxygen species makes it a valuable tool in studying oxidative stress-related biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing oxidative stress, which can lead to cell death in cancer cells. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By generating reactive oxygen species, this compound disrupts the normal function of cancer cells, leading to their apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the generation of reactive oxygen species. These reactive molecules interact with various biomolecules, leading to oxidative damage and cell death. The compound’s ability to induce oxidative stress is a key factor in its anticancer properties. Additionally, this compound may inhibit or activate specific enzymes involved in oxidative stress pathways, further enhancing its effectiveness against cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its effectiveness may decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained oxidative stress and cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the optimal dosage for therapeutic use. Studies have shown that careful dosage management is crucial to maximize the compound’s anticancer properties while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress. The compound interacts with enzymes and cofactors that regulate the production and detoxification of reactive oxygen species. By influencing these metabolic pathways, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular function and viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its effectiveness as an anticancer agent .
Properties
IUPAC Name |
4-bromo-3,5-dinitrobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKRKRORVUEWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577-52-6 | |
Record name | 4-Bromo-3,5-dinitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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